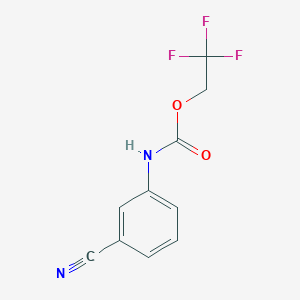
2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(3-cyanophenyl)carbamate is a chemical compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 . It is used in scientific research and exhibits properties that make it valuable for various applications, such as drug discovery and material synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not provided in the available sources.Scientific Research Applications
Photoluminescent Materials and Luminescence Applications
Compounds with carbazole groups and trifluoroethyl units have been explored for their luminescence properties. For instance, novel carbazole-based β-diketones and their europium(III) complexes exhibit intense red emission under blue-light excitation, indicating their potential as visible-light-excitable red phosphors for luminescence applications (He et al., 2009). This suggests that compounds like 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate, by virtue of related structural features, could be of interest in the development of new luminescent materials.
Catalytic Fluoromethylation in Organic Synthesis
The study of trifluoromethyl and difluoromethyl groups, particularly through photoredox catalysis, has become vital in pharmaceutical and agrochemical fields due to the versatility of these structural motifs (Koike & Akita, 2016). Given the trifluoroethyl group in this compound, research in this direction could provide insights into novel methodologies for incorporating fluorinated groups into organic molecules, enhancing their pharmacological properties.
Advanced Analytical Techniques for Carbamate Detection
The development of high-performance liquid chromatographic techniques for the detection of carbamate insecticides highlights the relevance of carbamate analysis in environmental and agricultural chemistry (Krause, 1979). This underscores the broader importance of studying carbamates like this compound in the context of analytical chemistry, where their detection and quantification are essential for monitoring and regulation purposes.
Drug Design and Medicinal Chemistry
The carbamate group plays a crucial role in medicinal chemistry, being a key structural motif in many approved drugs and prodrugs. Its versatility and the specific interactions it facilitates with biological targets make it a focal point in drug design studies (Ghosh & Brindisi, 2015). This highlights the potential medicinal and pharmacological relevance of compounds like this compound, where modifications to the carbamate moiety can lead to significant therapeutic applications.
Safety and Hazards
The safety information for 2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using only in well-ventilated areas or with appropriate respiratory protection .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-2-7(4-8)5-14/h1-4H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFWONUFJZFQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)

![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B1518702.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)
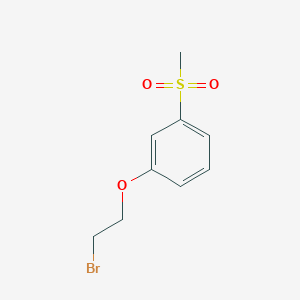
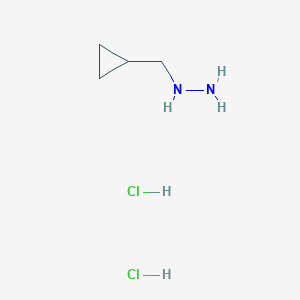
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
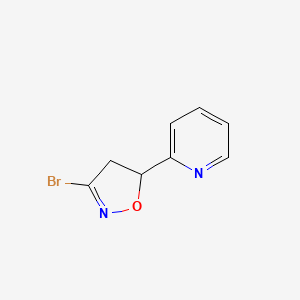
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
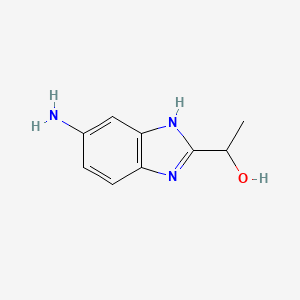
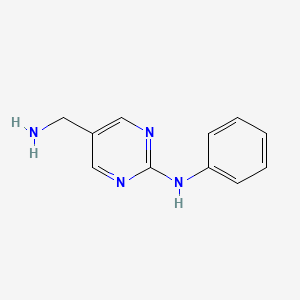
![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)
